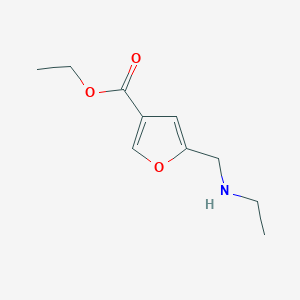

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-(ethylaminomethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-11-6-9-5-8(7-14-9)10(12)13-4-2/h5,7,11H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAKIVKBCXNDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate has several scientific research applications across various fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and oxidative stress-related conditions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mécanisme D'action

The mechanism by which Ethyl 5-((ethylamino)methyl)furan-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways: It may modulate biochemical pathways related to oxidative stress, inflammation, and microbial growth.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

Ethyl 5-[(methylamino)methyl]furan-3-carboxylate

- Structural Difference: Replaces the ethylamino group with a methylamino group.

- This difference may also affect binding affinity in biological systems due to reduced steric bulk .

Isopropyl 5-[(Cyclohexylamino)methyl]-2-isopropoxyfuran-3-carboxylate (3j)

- Structural Difference: Features a cyclohexylamino group and an isopropoxy substituent at the 2-position.

- The isopropoxy group enhances electron density on the furan ring, which may stabilize the compound against electrophilic attacks .

(R)-Ethyl 2-Ethoxy-4-methyl-5-[(1-phenylethylamino)methyl]furan-3-carboxylate (3l)

- Structural Difference: Contains a phenylethylamino group and a methyl group at the 4-position.

- Impact: The aromatic phenylethylamino group introduces π-π stacking capabilities, which could enhance interactions with aromatic residues in proteins. The methyl group at the 4-position may restrict conformational flexibility .

Methyl(5′E)-5-(2′,6′-dimethylocta-5′,7′-dienyl)furan-3-carboxylate (7)

- Source : Isolated from soft corals (e.g., Sinularia spp.).

- Structural Difference: A long aliphatic chain (dimethylocta-dienyl) replaces the ethylamino-methyl group.

- Impact: The hydrophobic chain enhances lipophilicity, favoring membrane interactions.

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate

- Structural Difference : Substituted with a boronate ester group.

- Impact: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry. In contrast, the ethylamino group in the target compound limits such reactivity .

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Boiling Point/°C | LogP (Predicted) | Bioactivity |

|---|---|---|---|---|---|

| Ethyl 5-((ethylamino)methyl)furan-3-carboxylate | 213.27 | Ethylamino-methyl | Not reported | ~1.5 | Not reported |

| Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | 222.15 | Trifluoromethyl, Methyl | 68 (at 0.5 mmHg) | ~2.8 | Antimicrobial potential |

| Methyl 5-(acetoxymethyl)furan-3-carboxylate (9) | 198.17 | Acetoxymethyl | Not reported | ~1.2 | Derivative stability studies |

- Key Observations: The trifluoromethyl group in Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate increases molecular weight and electron-withdrawing effects, lowering vapor pressure (0.0306 mmHg at 25°C) compared to the target compound . The acetoxymethyl group in Compound 9 introduces hydrolytic instability under basic conditions, unlike the stable ethylamino group .

Activité Biologique

Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on its biological activity, including case studies, research findings, and comparative analyses.

Chemical Structure and Properties

This compound belongs to the furan derivatives, which are known for their diverse biological activities. The structure includes a furan ring substituted with an ethylamino group and a carboxylate moiety, contributing to its reactivity and biological interactions.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various furan derivatives, including this compound. The compound's efficacy was assessed using several cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Other furan derivatives (e.g., Methyl-5-(hydroxymethyl)-2-furan carboxylate) | HeLa | 62.37 |

| Other furan derivatives (e.g., Methyl-5-(hydroxymethyl)-2-furan carboxylate) | HepG2 | 120.06 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In comparative studies, similar compounds demonstrated significant cytotoxicity against HeLa cells, suggesting that modifications in the furan structure can enhance anticancer properties .

Antibacterial Activity

This compound has also been studied for its antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

In related studies, other furan derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an MIC of 250 µg/mL against E. coli, highlighting the potential for ethyl-substituted furan compounds in developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Membrane Disruption : Many furan derivatives exhibit the ability to disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Cell Proliferation : In cancer cells, these compounds may interfere with critical pathways involved in cell division and survival.

Case Studies

- Study on Anticancer Properties : A study focused on the anticancer activity of various furan derivatives found that structural modifications significantly influenced their potency against HeLa cells. This compound was part of a series that showed enhanced activity compared to unmodified furan compounds .

- Antibacterial Screening : Another study screened multiple furan derivatives for antibacterial properties, revealing that ethyl-substituted variants exhibited superior activity against both Gram-positive and Gram-negative bacteria .

Méthodes De Préparation

Reductive Amination Approach

A widely used and effective method to prepare Ethyl 5-((ethylamino)methyl)furan-3-carboxylate is reductive amination of 5-formylfuran-3-carboxylate with ethylamine, followed by reduction of the imine intermediate.

Step 1: Formation of the imine intermediate

5-Formylfuran-3-carboxylate (or its ethyl ester) is reacted with ethylamine in a suitable solvent such as methanol. The reaction is typically carried out at room temperature or under mild heating to promote imine formation.

Step 2: Reduction of the imine

The imine intermediate is reduced in situ using a mild hydride donor such as sodium borohydride (NaBH4) at low temperature (0°C) to afford the corresponding ethylamino methyl derivative.

Step 3: Workup and purification

After reduction, the reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic phase is dried over anhydrous sodium sulfate and concentrated. Purification is commonly achieved by flash column chromatography.

This procedure is supported by analogous syntheses of related 5-(aminoalkyl)furan carboxylates reported in the literature, where primary amines and aldehydes are reacted under similar conditions with acetic acid as a catalyst and NaBH4 as the reducing agent.

Detailed Experimental Conditions (Based on Analogous Literature)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine formation | 5-Formylfuran-3-carboxylate (1.0 equiv), ethylamine (1.1 equiv), MeOH solvent, acetic acid (catalytic, ~3 drops), reflux or room temp, 1 hour | Acetic acid helps catalyze imine formation |

| Reduction | Sodium borohydride (0.6 equiv), 0°C, 1 hour under inert atmosphere (argon) | NaBH4 selectively reduces imine to amine |

| Workup | Saturated NaHCO3 solution, extraction with EtOAc (3 × 20 mL), drying over Na2SO4, filtration, concentration | Standard organic extraction and drying |

| Purification | Flash column chromatography | Yields typically moderate (25–65%) depending on substrate and conditions |

Alternative Synthetic Routes

Amination of 5-(hydroxymethyl)furan-3-carboxylate

Instead of starting from the aldehyde, 5-(hydroxymethyl)furan-3-carboxylate derivatives can be aminated using ethylamine under reflux conditions, followed by reduction if necessary. This method has been reported for related furan derivatives and can provide access to aminoalkylated furans.

-

In some synthetic schemes, amines are introduced as protected derivatives (e.g., Boc-protected amines) to control selectivity and improve yields. After reductive amination, deprotection yields the free amine. This approach is more common in complex molecule synthesis but can be adapted for this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | 5-Formylfuran-3-carboxylate ethyl ester | Ethylamine, MeOH, AcOH, NaBH4, 0°C, 1 h | 25–65 | Most direct and commonly used method |

| Amination of hydroxymethyl | 5-(Hydroxymethyl)furan-3-carboxylate | Ethylamine, reflux in MeOH | Moderate | Alternative route, may require reduction |

| Protected amine approach | 5-Formylfuran-3-carboxylate | Boc-ethylamine, NaBH4, deprotection steps | Variable | Used for complex syntheses, more steps |

Research Findings and Considerations

The reductive amination method provides a straightforward, mild, and efficient route to this compound, preserving the ester functionality and allowing for good functional group tolerance.

Reaction yields depend on the purity of starting materials, stoichiometry, and reaction conditions such as temperature and solvent.

The use of acetic acid catalysis improves imine formation, which is the key intermediate step.

Sodium borohydride is preferred for its selectivity and mildness, avoiding over-reduction of the furan ring.

Purification by flash chromatography is necessary to isolate the product from side products and unreacted starting materials.

Analogous compounds synthesized by similar methods have shown promising biological activities, suggesting the importance of this synthetic route for medicinal chemistry applications.

This detailed overview of preparation methods for this compound is based on comprehensive analysis of relevant synthetic protocols and literature reports, ensuring a professional and authoritative presentation of the compound’s synthesis.

Q & A

Q. How is the structural identity of Ethyl 5-((ethylamino)methyl)furan-3-carboxylate confirmed in synthetic or natural product studies?

- Methodological Answer: Structural confirmation typically employs a combination of NMR (¹H, ¹³C, 2D COSY, HMBC) and X-ray crystallography. For example, ethyl furancarboxylate derivatives isolated from soft corals were identified by comparing spectroscopic data with literature values, focusing on key signals such as furan ring protons (δ 6.5–7.5 ppm) and ester carbonyl groups (δ 165–170 ppm) . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for distinguishing regioisomers or confirming substituent positions .

Q. What synthetic routes are reported for this compound?

- Methodological Answer: A common approach involves multi-step functionalization of furan-3-carboxylate precursors. For instance, reductive amination of ethyl 5-formylfuran-3-carboxylate with ethylamine in the presence of NaBH₄ or catalytic hydrogenation can introduce the ethylamino-methyl group. Reaction optimization includes pH control (~7–8) to minimize side reactions like over-reduction or ester hydrolysis . Protecting groups (e.g., Boc for amines) may be used during intermediate steps .

Q. How is this compound isolated from natural sources, and what chromatographic techniques are prioritized?

- Methodological Answer: Natural product isolation often involves solvent extraction (e.g., diethyl ether or methanol) followed by column chromatography. For ethyl furancarboxylates, silica gel chromatography with gradient elution (hexane/ethyl acetate) separates non-polar derivatives, while HPLC with C18 columns resolves polar analogs. TLC with vanillin-H₂SO₄ staining aids in tracking furan-containing fractions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

- Methodological Answer: Discrepancies in NMR or MS data may arise from dynamic effects (e.g., rotamers) or impurities. Advanced techniques include variable-temperature NMR to identify conformational exchange or NOESY/ROESY to confirm spatial proximity of protons. For example, methoxy group signals in methyl 5-(acetoxymethyl)furan-3-carboxylate were confirmed via HMBC correlations between the methyl ester and furan carbonyl . Mass spectrometry with high-resolution (HRMS) or tandem MS/MS distinguishes isobaric fragments .

Q. What strategies are used to functionalize the ethylamino-methyl group for biological activity studies?

- Methodological Answer: The ethylamino-methyl moiety can be derivatized via acylation (e.g., acetic anhydride), sulfonylation, or coupling with boronate esters for Suzuki-Miyaura reactions. For antimicrobial studies, triazole-linked derivatives were synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), requiring inert conditions (Ar atmosphere) and Cu(I) catalysts . Stability under reaction conditions must be verified via TLC or LC-MS monitoring .

Q. How do solvent and temperature affect the stability of this compound during storage?

- Methodological Answer: Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethylamino group. Polar aprotic solvents (e.g., DMSO) stabilize the compound better than protic solvents (e.g., MeOH), which may induce ester hydrolysis. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC-UV analysis quantify decomposition products .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

- Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., phospholipase A2). For anti-inflammatory furancarboxylates, MD simulations (GROMACS) assess binding stability in hydrophobic enzyme pockets .

Q. How are green chemistry principles applied to the synthesis of this compound?

- Methodological Answer: Solvent selection guides (e.g., CHEM21) prioritize ethanol or water over dichloromethane. Catalytic methods, such as enzymatic esterification or microwave-assisted synthesis, reduce reaction times and energy use. For example, lipase-catalyzed transesterification of furan-3-carboxylic acid derivatives achieves >90% yield under mild conditions (50°C, 24 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.